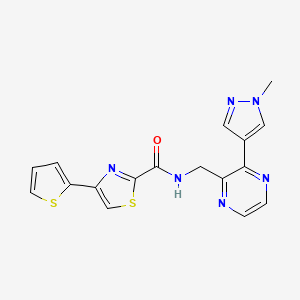![molecular formula C9H5NO4 B2758928 7-hydroxy-5-oxo-5H-pyrano[4,3-b]pyridine-8-carbaldehyde CAS No. 399017-32-4](/img/structure/B2758928.png)
7-hydroxy-5-oxo-5H-pyrano[4,3-b]pyridine-8-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-5-oxo-5H-pyrano[4,3-b]pyridine-8-carbaldehyde is a chemical compound with the molecular formula C9H5NO4 . Its average mass is 191.140 Da and its monoisotopic mass is 191.021851 Da .
Molecular Structure Analysis
The molecular structure of 7-hydroxy-5-oxo-5H-pyrano[4,3-b]pyridine-8-carbaldehyde consists of a pyrano[4,3-b]pyridine core with a carbaldehyde group at the 8-position and a hydroxy group at the 7-position .Scientific Research Applications
Synthesis of Biologically Active Derivatives
The compound is used as a starting material for the synthesis of new, potentially biologically active derivatives . This is particularly relevant in the field of pharmaceutical chemistry, where the development of new drugs often begins with the modification of existing compounds .
Antifungal Applications
Thiazolo[3,2-a]pyrimidines, which can be synthesized from this compound, have been used as the basis for synthesizing effective antifungal substances . This is particularly important given the increasing prevalence of fungal infections and the need for new antifungal drugs .
Antimalarial Applications
Similarly, thiazolo[3,2-a]pyrimidines have also been used in the synthesis of antimalarial substances . With malaria remaining a major global health issue, the development of new antimalarial drugs is of significant importance .
Antihypertensive Applications
The compound has been used in the synthesis of antihypertensive substances . Given the prevalence of hypertension and its role in various cardiovascular diseases, this is a significant area of research .
Anti-inflammatory Applications
Thiazolo[3,2-a]pyrimidines synthesized from this compound have been used to create anti-inflammatory substances . This is particularly relevant given the role of inflammation in various diseases, including autoimmune disorders .
Antimicrobial Applications
The compound has been used in the synthesis of antimicrobial substances with wide spectra of actions, including against Mycobacterium tuberculosis . This is particularly important given the increasing prevalence of antibiotic-resistant bacteria .
Diuretic Applications
In a study, it was found that addition of one methylene unit to the heterocycle partially hydrogenated and annelated with the quinolone core has a positive impact on biological properties—most of the substances studied exhibit a statistically significant diuretic effect .
Antiviral Applications
Perhaps the most interesting are the marked antiviral properties of thiazolo[3,2-a]pyrimidines . Detailed attention on this area is understandable considering that about 80% of infectious diseases of humans are now recognized as being caused by viruses .
Future Directions
Future research could focus on further developing this class of compounds as selective CB2 ligands . The functional activity profile of these compounds depends mainly on the substitution pattern of the pyrazole ring . Therefore, systematic modification of the substitution pattern could enable the discovery of new ligands with high affinity and selectivity for the CB2 receptor .
properties
IUPAC Name |
7-hydroxy-5-oxopyrano[4,3-b]pyridine-8-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO4/c11-4-6-7-5(2-1-3-10-7)8(12)14-9(6)13/h1-4,13H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKAQKWJXKOWDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(OC2=O)O)C=O)N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-5-oxo-5H-pyrano[4,3-b]pyridine-8-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-((4-Chlorophenyl)thio)propanamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2758845.png)
![4-bromo-2-((E)-{[4-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B2758846.png)

![4-[butyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2758849.png)
![3-[(Phenylcarbamoyl)amino]butanoic acid](/img/structure/B2758850.png)
![2-[3-(benzenesulfonyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2758855.png)
![(2-ethoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2758856.png)
![3-(4-ethylphenyl)-8-fluoro-N-(3-isopropoxypropyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2758858.png)



![N-(4-ethoxyphenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2758862.png)
![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2758864.png)
![2-chloro-N-[5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2758867.png)